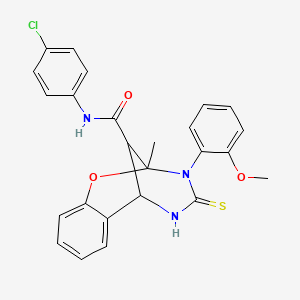

N-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Description

- This compound is a mouthful, so let’s break it down. It belongs to the class of benzoxadiazocines, which are bicyclic heterocycles containing both an oxadiazole and a benzene ring.

- The structure consists of a fused six-membered ring system with a thioxo (sulfur) group and a carboxamide functionality.

- The substituents include a 4-chlorophenyl group and a 2-methoxyphenyl group.

- While its name might seem daunting, this compound has potential applications in various fields due to its unique structure.

Properties

Molecular Formula |

C25H22ClN3O3S |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |

InChI |

InChI=1S/C25H22ClN3O3S/c1-25-21(23(30)27-16-13-11-15(26)12-14-16)22(17-7-3-5-9-19(17)32-25)28-24(33)29(25)18-8-4-6-10-20(18)31-2/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33) |

InChI Key |

DGFUQPASFYBDFS-UHFFFAOYSA-N |

Canonical SMILES |

CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC)C(=O)NC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

- Synthetic routes for this compound involve multistep processes.

- One approach could start with the synthesis of the benzoxadiazocine core, followed by selective functionalization of the phenyl rings.

- Industrial production methods may vary, but they likely involve efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactivity: The compound’s aromatic rings make it susceptible to electrophilic aromatic substitution reactions.

Common Reagents: Reagents like Lewis acids (e.g., boron trifluoride) and nucleophiles (e.g., amines) can be used.

Major Products: Depending on the reaction conditions, products may include derivatives with modified phenyl groups or ring-opened forms.

Scientific Research Applications

Medicine: Researchers explore its potential as a drug candidate due to its unique structure. It could target specific receptors or enzymes.

Chemistry: It serves as a challenging synthetic target, stimulating innovative synthetic methodologies.

Biology: Investigating its interactions with biological macromolecules (e.g., proteins) could reveal novel binding sites.

Industry: Its use in materials science or catalysis might emerge.

Mechanism of Action

- Unfortunately, specific information on its mechanism of action is scarce. researchers would study its interactions with cellular components, signaling pathways, and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: While this compound is quite unique, you might compare it to other heterocyclic compounds with similar functional groups, such as oxadiazoles or benzoxazoles.

Uniqueness: Its complex structure sets it apart, making it an intriguing subject for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.